N-amino-1,2,3,6-tetrahydropyridine hydrochloride
Description
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMIMLOFSGXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89715-32-2 | |
| Record name | 1,2,3,6-tetrahydropyridin-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-amino-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Neuropharmacological Research
N-amino-1,2,3,6-tetrahydropyridine hydrochloride and its derivatives are extensively utilized in neuropharmacological studies due to their neurotoxic properties. MPTP, a well-known derivative, is used to induce Parkinsonism in animal models:
- Parkinson's Disease Model : MPTP is converted into 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathophysiology of Parkinson's disease. This model is crucial for studying the disease's mechanisms and testing potential treatments .
Table 1: Applications in Neuropharmacology
Synthesis of Therapeutic Compounds
This compound serves as a precursor in the synthesis of various pharmacologically active compounds:
- Development of Analogs : Research has focused on synthesizing analogs that may exhibit lower toxicity while retaining therapeutic efficacy. For example, studies have explored the synthesis of 3-amino-piperidine compounds from nitro-tetrahydropyridine precursors .
Investigating Cytotoxicity
Studies have demonstrated that this compound and its derivatives can induce cytotoxic effects:
- Cell Death Mechanisms : Research indicates that both APTP (1-amino-4-phenyl-1,2,3,6-tetrahydropyridine) and APP+ (its pyridinium salt) induce apoptotic cell death in neuronal cell lines (PC12 cells). This property is leveraged to understand apoptosis pathways relevant to neurodegenerative diseases .
Table 2: Cytotoxicity Studies
| Compound | Cell Line | Mechanism of Action |
|---|---|---|
| APTP | PC12 | Induces apoptosis via oxidative stress . |
| APP+ | PC12 | Cytotoxic effects leading to cell death . |
Implications in Neurodegenerative Disease Research
The compound's role extends beyond Parkinson's disease modeling:
- Alzheimer's Disease : Some studies suggest potential applications in understanding other neurodegenerative diseases like Alzheimer's by examining similar pathways of neuronal death and degeneration .
Case Studies and Insights
Several notable case studies highlight the importance of this compound in research:
- Langston et al. (1984) : This pivotal study demonstrated that MPTP administration in squirrel monkeys resulted in symptoms indistinguishable from human Parkinson's disease. The findings led to significant advancements in understanding the disease and exploring therapeutic interventions such as levodopa treatment .
- Cytotoxicity Assessment : A comprehensive study on APTP showed its ability to cause significant apoptosis in neuronal cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This study provides insights into potential therapeutic targets for neuroprotection .
Mechanism of Action
The mechanism of action of N-amino-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cellular processes and disease pathways . Additionally, the compound can interact with neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives
Toxicity and Mechanistic Insights
- In contrast, structurally similar N-nitroso-varenicline (TD₅₀ = 1.2 mg/kg) is less toxic, highlighting the critical role of double-bond positioning and substituent electronics .
- MPTP : The 4-phenyl group in MPTP enables its conversion to MPP⁺, a mitochondrial complex I inhibitor that selectively destroys dopaminergic neurons, mimicking Parkinson’s pathology .
Biological Activity
N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology and cellular metabolism. This article delves into its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant data tables and case studies.
Target Enzymes:
The primary biological target of this compound is acetylcholinesterase (AChE) . This enzyme is crucial for neurotransmission as it hydrolyzes acetylcholine in the synaptic cleft. The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine in the brain's basal ganglia.
Biochemical Pathways:
Inhibition of AChE results in enhanced cholinergic signaling, which is vital for various cognitive functions and motor control. Additionally, this compound can be metabolized into 1-methyl-4-phenylpyridinium (MPP+) , a neurotoxic metabolite that induces oxidative stress by generating free radicals .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound can penetrate the blood-brain barrier effectively. This property allows it to exert its effects within the central nervous system (CNS), making it a candidate for treating neurodegenerative conditions such as Parkinson's disease .
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling: The compound modulates signaling pathways involved in neuronal survival and function.
- Gene Expression: It affects the expression levels of genes associated with oxidative stress responses and neuronal health.
- Metabolic Impact: By generating MPP+, it alters cellular metabolism and promotes oxidative damage .
Case Studies
Several studies have explored the biological effects of this compound:
- MPTP Model of Parkinson's Disease:
- Neuroprotective Studies:
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Acetylcholinesterase Inhibition | Increased acetylcholine levels enhance cholinergic signaling |
| MPTP Model Effects | Induces oxidative stress and motor deficits |
| Neuroprotection | Potential protective strategies against oxidative damage |
Q & A
Q. What are the standard synthetic routes for N-amino-1,2,3,6-tetrahydropyridine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via reduction of pyridine derivatives. A common approach involves sodium borohydride (NaBH₄) reduction of N-substituted iminopyridinium ylides in absolute ethanol under inert conditions . For example, substituting the carbonyl group with sulfonyl or carbonyl moieties can modulate reactivity. Key factors affecting yield include:
- Temperature: Reactions are often conducted at 0–25°C to prevent over-reduction.
- Solvent polarity: Ethanol balances solubility and reductant activity.
- Substituent effects: Bulky N-substituents may sterically hinder reduction, requiring longer reaction times.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N-amino-THP hydrochloride and its intermediates?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., NH₂ resonance at δ 3.1–3.5 ppm) and confirm tetrahydropyridine ring conformation .
- Mass spectrometry (HRMS): Monoisotopic mass (119.05 Da) and fragmentation patterns verify molecular integrity .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
Q. How should researchers assess the stability of N-amino-THP hydrochloride under varying storage conditions?
Methodological Answer:
- Accelerated stability studies: Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light sensitivity: Conduct photostability tests per ICH Q1B guidelines, using UV-Vis spectroscopy to track absorbance changes.
- Impurity profiling: Quantify hydrolytic byproducts (e.g., ring-opened amines) using pharmacopeial methods, such as USP guidelines for related tetrahydropyridine impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structural analogs of N-amino-THP derivatives?
Methodological Answer: Discrepancies may arise from:
- Impurity interference: Trace 1-methyl-4-(p-fluorophenyl)-THP (≤0.0001%) in analogs can confound bioassays. Use preparative HPLC to isolate pure fractions .
- Conformational isomerism: Perform molecular dynamics simulations to predict dominant ring conformations (chair vs. boat) and validate with X-ray crystallography.
- Receptor selectivity: Employ radioligand binding assays (e.g., for anti-inflammatory targets) to compare IC₅₀ values across analogs .
Q. What advanced analytical strategies are recommended for quantifying trace impurities in N-amino-THP hydrochloride batches?
Methodological Answer:
-
HPLC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with electrospray ionization (ESI+) to detect impurities at ≤0.01% levels. Calibrate against USP reference standards (e.g., Paroxetine-Related Compound E) .
-
Validation parameters: Ensure linearity (R² > 0.995), precision (%RSD < 2%), and LOQ ≤ 0.1 µg/mL per ICH Q2(R1).
-
Example calculation for impurity limits:
Where = standard concentration, = peak area ratios, and = sample weight .
Q. How can structure-activity relationship (SAR) studies optimize the anti-inflammatory potential of N-amino-THP derivatives?
Methodological Answer:
-
Substituent screening: Synthesize derivatives with varied N-substituents (e.g., benzyl, fluorophenyl) and assess COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
-
Key SAR trends:
Substituent COX-2 IC₅₀ (µM) Solubility (mg/mL) -NHCOCH₃ 12.3 8.9 -SO₂C₆H₅ 5.7 3.2 -CH₂CF₃ 18.9 1.5 -
Computational modeling: Dock derivatives into COX-2 active sites (PDB: 5KIR) to predict binding affinities using AutoDock Vina.
Q. What neurotoxicity risks are associated with N-amino-THP hydrochloride, and how can they be mitigated during in vivo studies?
Methodological Answer:
- Structural alerts: While not MPTP (a Parkinsonism-inducing analog), the tetrahydropyridine core may undergo metabolic activation to neurotoxic species. Conduct Ames tests and mitochondrial toxicity assays (e.g., JC-1 staining in SH-SY5Y cells) .
- Mitigation strategies:
- Co-administer monoamine oxidase inhibitors (MAOIs) to block bioactivation.
- Monitor dopamine depletion in striatal microdialysates during rodent studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
